Imibenconazole-des-benzyl
Description
Contextualization as a Key Metabolite within Research Frameworks
Imibenconazole-des-benzyl is recognized as a principal transformation product of imibenconazole (B1207236). In the course of studying the environmental fate and metabolism of the parent fungicide, this compound emerges as a crucial analyte. Its presence and concentration in various environmental matrices are indicative of the degradation processes affecting imibenconazole. Consequently, it is frequently used as a reference standard in scientific research. smolecule.com This allows for the accurate identification and quantification of both the parent compound and its metabolites in environmental and biological samples, such as soil and water. smolecule.com The synthesis of this compound for use as a reference material can be achieved through a hydrogenation reduction reaction of imibenconazole, which effectively removes the benzyl (B1604629) group. chembk.com
Significance in Environmental and Biotransformation Studies
The process of biotransformation, often mediated by microorganisms in soil and water, plays a pivotal role in the breakdown of complex organic molecules like fungicides. smolecule.com Research into the microbial degradation of imibenconazole, leading to the formation of this compound, is essential for predicting the environmental behavior of the fungicide.
Current Academic Research Landscape and Emerging Questions
The academic research landscape concerning imibenconazole metabolism is still developing, with some sources noting that there is limited published information available on the topic. lookchem.com While a proposed metabolic pathway for imibenconazole has been put forward, the specifics of the formation and subsequent fate of its metabolites, including this compound, are not yet fully elucidated in publicly available literature. lookchem.com This scarcity of detailed information highlights several emerging questions for the scientific community. These include determining the precise microbial and abiotic pathways responsible for the formation of this compound, its degradation rate in different environmental compartments, its potential for leaching into groundwater, and its possible biological activity. Some research has suggested that this compound may possess moderate fungicidal properties of its own, though further investigation is required to confirm and understand these potential effects. smolecule.com
Rationale for Comprehensive Mechanistic and Environmental Investigation
Chemical Compound Information
| Compound Name |
| Imibenconazole |
| This compound |
| Imibenconazole-desbenzyl-oxon |
| N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-yl)acetamide |
| Fenbuconazole |
| RH-9129 |
| RH-9130 |
| RH-4911 |
This compound Properties
| Property | Value | Source(s) |
| CAS Number | 199338-48-2 | achemtek.com |
| Molecular Formula | C10H8Cl2N4S | achemtek.com |
| Appearance | White crystalline solid | chembk.com |
| Melting Point | Approximately 140-145 °C | chembk.com |
| Solubility | Soluble in organic solvents such as ethanol (B145695), ether, and dichloromethane | chembk.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-yl)ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4S/c11-7-1-2-9(8(12)3-7)15-10(17)4-16-5-13-14-6-16/h1-3,5-6H,4H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUNWRVMBFWJPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=S)CN2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Formation and Metabolic Pathways of Imibenconazole Des Benzyl
Biotransformation of Imibenconazole (B1207236): Enzymatic Des-benzylation Pathways
The conversion of Imibenconazole to Imibenconazole-des-benzyl within biological systems is primarily an enzymatic process involving the cleavage of the S-4-chlorobenzyl group. This biotransformation is a critical step in the metabolism of the fungicide.
Identification and Characterization of Enzymes Involved in Benzyl (B1604629) Group Cleavage
The enzymatic removal of the benzyl group from Imibenconazole is predominantly carried out by the cytochrome P450 monooxygenase system. These enzymes are a diverse group of heme-containing proteins that play a central role in the metabolism of a wide range of xenobiotics, including pesticides. While the specific P450 isozymes responsible for the des-benzylation of Imibenconazole have not been definitively identified in all organisms, studies on similar azole fungicides suggest that multiple isoforms within the CYP1A, CYP2C, and CYP3A subfamilies are likely involved in hepatic metabolism in mammals. In fungi, analogous cytochrome P450 enzymes are responsible for this metabolic step, which can sometimes be a mechanism of detoxification or, conversely, a step in the development of resistance.
Proposed Mechanistic Steps of Enzymatic Des-benzylation
The enzymatic des-benzylation of Imibenconazole is believed to proceed through an oxidative cleavage mechanism. The proposed steps are as follows:
Binding to the Enzyme: Imibenconazole binds to the active site of a cytochrome P450 enzyme.
Hydroxylation: The enzyme catalyzes the hydroxylation of the methylene carbon of the 4-chlorobenzyl group. This is a critical activation step.
Hemiacetal Formation: The resulting hydroxymethyl intermediate is unstable and rearranges to form a hemiacetal-like intermediate.
Cleavage: This intermediate spontaneously or enzymatically cleaves, releasing 4-chlorobenzaldehyde and the corresponding thiol intermediate of the Imibenconazole structure.
Tautomerization: The thiol intermediate rapidly tautomerizes to the more stable thione form, yielding this compound.
Another potential, though less commonly cited, pathway is a reductive cleavage, or hydrogenation reduction, which would directly cleave the C-S bond to release toluene and the this compound metabolite epa.gov.
Abiotic Degradation Pathways Leading to this compound Formation
In the environment, Imibenconazole can be transformed into this compound through non-biological processes, primarily hydrolysis and photolysis. These abiotic degradation pathways are significantly influenced by environmental conditions.
Hydrolytic Transformation Kinetics and Environmental Influencing Factors (e.g., pH, temperature)
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis of Imibenconazole to form this compound is dependent on both pH and temperature. Generally, hydrolysis of similar compounds is more rapid under basic conditions.
Interactive Data Table: Hydrolytic Half-life of a Structurally Related Imidazole Fungicide (Prochloraz) at 25°C
| pH | Half-life (days) |
| 4.0 | 18.4 - 19.2 |
| 7.0 | 22.6 - 25.1 |
| 9.2 | 15.8 - 16.6 |
| (Data for Prochloraz is provided as a proxy due to the lack of specific public data for Imibenconazole. Source: nih.gov) |
As the table for the related compound prochloraz suggests, the stability of the molecule can vary significantly with pH, with faster degradation often observed at higher pH values nih.gov. Increased temperature also generally accelerates the rate of hydrolysis.
Photolytic Degradation Mechanisms and Quantum Yields
Photolysis is the degradation of a compound by light. Imibenconazole can absorb light energy, leading to the cleavage of chemical bonds and the formation of degradation products, including this compound. The process is initiated by the absorption of photons, which excites the molecule to a higher energy state. This excited state can then undergo various reactions, including bond cleavage.
Interactive Data Table: Photolytic Quantum Yield of a Structurally Related Fungicide (Thiabendazole)
| Compound | Wavelength (nm) | Quantum Yield (Φ) |
| Thiabendazole | 254 | 0.05 |
| (Data for Thiabendazole is provided as a proxy. Source: nih.gov) |
Comparative Metabolism Studies Across Diverse Biological and Environmental Systems
The metabolism of Imibenconazole and the formation of this compound can vary significantly across different biological and environmental systems.
In Mammals: In rats, for example, Imibenconazole is expected to be metabolized in the liver by cytochrome P450 enzymes, leading to the formation of this compound and other metabolites which are then excreted. The rate and extent of metabolism can differ between species.
In Plants: Plants can also metabolize Imibenconazole. The uptake and transformation of the fungicide can vary depending on the plant species, growth stage, and environmental conditions. The formation of this compound within plant tissues is a possibility, which can influence the residual profile of the fungicide in crops.
In Fungi: The target organisms, fungi, also possess metabolic pathways to detoxify fungicides like Imibenconazole. The cleavage of the benzyl group to form this compound can be a mechanism of resistance in some fungal strains.
In Soil and Water: In the environment, the formation of this compound is governed by a combination of microbial metabolism and abiotic degradation processes like hydrolysis and photolysis. The persistence and fate of Imibenconazole and its des-benzyl metabolite in soil and water are influenced by factors such as soil type, organic matter content, microbial activity, pH, temperature, and sunlight exposure.
In Vitro Studies Using Subcellular Fractions and Isolated Enzymes
While specific studies detailing the in vitro formation of this compound are not extensively documented in publicly available research, the metabolism of structurally similar triazole fungicides has been investigated using subcellular fractions, such as liver microsomes. These studies provide insights into the potential enzymatic processes involved.
For many xenobiotics, including fungicides, the cytochrome P450 (CYP450) enzyme system, predominantly found in liver microsomes, plays a crucial role in metabolism. It is plausible that CYP450 enzymes catalyze the initial oxidative cleavage of the benzyl group from the imibenconazole molecule, leading to the formation of this compound. The general metabolic pathways for triazole fungicides often involve oxidation, hydroxylation, and cleavage of side chains, processes mediated by these enzymes.
Table 1: Potential Enzymatic Reactions in the In Vitro Formation of this compound
| Enzyme System | Potential Reaction | Subcellular Fraction |
| Cytochrome P450 | Oxidative debenzylation | Liver Microsomes |
Further research utilizing purified enzyme systems and specific inhibitors would be necessary to definitively identify the precise enzymes responsible for the formation of this compound.
In Vivo Metabolic Profiling in Model Organisms (excluding clinical human data)
Evidence for the in vivo formation of this compound comes from studies analyzing the metabolic fate of imibenconazole in model organisms. For instance, traces of this compound have been detected in studies examining pesticide residues, suggesting its formation within biological systems.
In vivo studies with related triazole fungicides in rodent models, such as rats, have demonstrated that the liver is the primary site of metabolism. After oral administration, these fungicides are typically extensively metabolized, with the parent compound and its metabolites being excreted in urine and feces. It is within this metabolic process that the cleavage of chemical bonds, such as the one holding the benzyl group in imibenconazole, occurs.
The metabolic profile of triazole fungicides can also be investigated in aquatic organisms like fish. These studies are crucial for understanding the environmental impact and bioaccumulation potential of these compounds and their metabolites. The biotransformation pathways in fish also often involve hepatic enzymes.
Table 2: Summary of Potential In Vivo Findings for Imibenconazole Metabolism
| Model Organism | Key Findings (Hypothesized) | Primary Organ of Metabolism |
| Rat | Identification of various metabolites in excreta, potentially including this compound. | Liver |
| Fish | Assessment of biotransformation and potential for bioaccumulation of imibenconazole and its metabolites. | Liver |
Isotope Tracing and Labeling Studies for Elucidating Metabolic Fate
Isotope tracing is a powerful technique used to track the metabolic fate of a compound within a biological system. By labeling the parent molecule, in this case, imibenconazole, with a stable or radioactive isotope (e.g., Carbon-14 or Tritium), researchers can follow its absorption, distribution, metabolism, and excretion with high precision.
Analysis of these samples using techniques like liquid scintillation counting and chromatography coupled with mass spectrometry would allow for the identification and quantification of the parent compound and its metabolites. The presence of the isotopic label in the this compound fraction would definitively confirm its origin from the parent fungicide and help in quantifying the extent of this metabolic pathway.
Table 3: Hypothetical Isotope Tracing Study Design for Imibenconazole
| Isotope | Model Organism | Sample Types | Analytical Techniques | Expected Outcome |
| ¹⁴C | Rat | Urine, Feces, Tissues | LSC, HPLC-MS | Elucidation of the complete metabolic pathway, including the quantitative formation of this compound. |
Such studies are essential for a comprehensive understanding of the biotransformation of imibenconazole and the formation of its des-benzyl metabolite.
Advanced Analytical Methodologies for Research on Imibenconazole Des Benzyl
High-Performance Liquid Chromatography (HPLC)-Based Method Development
High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of pesticide residues, including metabolites like imibenconazole-des-benzyl. openaccessjournals.comdrawellanalytical.com Its application involves separating the target analyte from other components in a mixture for subsequent identification and quantification. openaccessjournals.com
Analyzing this compound in complex matrices like bivalve mollusks, beer, or soil presents a significant challenge due to the presence of interfering compounds. nih.govscielo.brfstjournal.com.br Effective separation requires meticulous optimization of the chromatographic conditions and a robust sample preparation protocol.
Sample Preparation: The initial step involves extracting the analyte from the sample matrix. A common approach is solid-liquid extraction (SLE) using a solvent like acetonitrile (B52724), sometimes with additives like acetic acid to improve recovery. dokumen.pub This is often followed by a clean-up step to remove co-extracted interferences. Solid-Phase Extraction (SPE) is a widely used clean-up technique where the extract is passed through a cartridge that selectively retains interfering substances, allowing the analyte of interest to be eluted and concentrated. dokumen.pubglsciences.com
Chromatographic Conditions: The separation itself is achieved on an HPLC column. Reversed-phase columns, such as a C18, are commonly employed for pesticide analysis. researchgate.net The optimization process involves adjusting several parameters to achieve good resolution and peak shape for this compound:
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. fstjournal.com.brmdpi.com The gradient is programmed to change the solvent composition over time, allowing for the effective separation of compounds with varying polarities.
Column Temperature: Maintaining a constant column temperature is crucial for reproducible retention times.
Flow Rate: The flow rate of the mobile phase affects both the analysis time and the separation efficiency.
A study investigating the fate of 368 pesticide residues during the beer-brewing process highlighted that this compound had a significant carryover rate of 60-70% into the final product. nih.gov This underscores the necessity of optimized and validated HPLC methods for monitoring this compound in such complex food matrices.
Table 1: Example HPLC Parameters for Pesticide Metabolite Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 100 mm × 2.1 mm, 2.6 µm) | Separates compounds based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile or Methanol | Organic component for eluting nonpolar compounds. |
| Elution Mode | Gradient | Optimizes separation for complex mixtures. |
| Flow Rate | 0.2 - 0.5 mL/min | Controls analysis time and separation efficiency. |
| Injection Volume | 2 - 10 µL | Amount of sample introduced into the system. |
| Detector | Tandem Mass Spectrometer (MS/MS) | Provides high selectivity and sensitivity for detection. |
Once a separation method is developed, it must be validated to ensure it provides accurate and reliable quantitative data. openaccessjournals.com Method validation is a requirement for regulatory compliance and establishes the performance characteristics of the analytical procedure. openaccessjournals.com Key validation parameters include:
Specificity: The ability to unequivocally assess the analyte in the presence of other components. openaccessjournals.com
Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a given range. openaccessjournals.com This is typically assessed by preparing a calibration curve and evaluating its correlation coefficient (R²), which should ideally be ≥0.99. researchgate.net
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often determined through recovery studies in spiked samples. researchgate.net Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample; it is usually expressed as the relative standard deviation (RSD). fstjournal.com.brresearchgate.net Recoveries between 70% and 120% with RSD values below 20% are often considered acceptable. fstjournal.com.brmdpi.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. openaccessjournals.com For pesticide residue analysis, these limits are often in the low microgram per kilogram (µg/kg) or parts-per-billion (ppb) range. dokumen.pub
Table 2: Key Validation Parameters for Quantitative HPLC Methods
| Validation Parameter | Typical Acceptance Criteria | Description |
|---|---|---|
| Linearity (R²) | ≥ 0.99 | Demonstrates a proportional response to concentration. researchgate.net |
| Accuracy (Recovery) | 70 - 120% | Measures how close the result is to the true value. fstjournal.com.br |
| Precision (RSD) | ≤ 20% | Measures the repeatability of the method. mdpi.com |
| Limit of Quantitation (LOQ) | Analyte- and matrix-dependent (e.g., 1-20 µg/kg) | The lowest concentration that can be reliably quantified. scielo.br |
Gas Chromatography (GC) Applications for Volatile or Derivatized Forms
Gas chromatography (GC) is a powerful technique for analyzing compounds that are volatile or can be converted into a volatile form. drawellanalytical.com While less common than HPLC for many modern pesticide metabolites, GC can be a valuable tool, especially when coupled with specific sample introduction techniques. bgb-info.com
For complex samples, direct injection into a GC system can cause contamination and matrix interference. Headspace (HS) and Solid-Phase Microextraction (SPME) are advanced, solvent-free sample introduction techniques that overcome these issues by transferring only volatile analytes from the sample into the GC system. nih.govnih.gov
Solid-Phase Microextraction (SPME): This technique uses a fused silica (B1680970) fiber coated with a stationary phase (e.g., Polydimethylsiloxane/Divinylbenzene, PDMS/DVB). nih.govwalisongo.ac.id The fiber is exposed to the headspace (vapor) above the sample, where volatile analytes adsorb onto the coating. walisongo.ac.id The fiber is then retracted and inserted into the hot GC inlet, where the analytes are thermally desorbed onto the GC column for separation and analysis. walisongo.ac.id SPME has been shown to provide higher sensitivity compared to other methods like micro-matrix solid-phase dispersion (μMSPD). nih.gov The optimization of SPME involves selecting the appropriate fiber coating, and adjusting the extraction temperature and time to maximize analyte response. nih.govipb.pt
Headspace (HS) Analysis: In HS-GC, a liquid or solid sample is placed in a sealed vial and heated to allow volatile components to partition into the gas phase (headspace) above the sample. nih.govchromatographyonline.com A portion of this vapor is then injected into the GC. This technique is highly effective at avoiding the introduction of non-volatile matrix components into the analytical system. nih.gov While this compound itself may have limited volatility, HS-GC could be applied if a derivatization or decomposition reaction that yields a unique, volatile product is employed. nih.gov For instance, methods have been developed to analyze quaternary ammonium salts by decomposing them into volatile compounds like benzyl (B1604629) chloride, which are then quantified by HS-GC. nih.gov
Table 3: Typical Parameters for SPME-GC Analysis
| Parameter | Example Condition | Purpose |
|---|---|---|
| SPME Fiber | PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) | Adsorbs a wide range of volatile and semi-volatile analytes. nih.gov |
| Extraction Mode | Headspace | Minimizes matrix effects by sampling the vapor phase. nih.gov |
| Extraction Temperature | 60 - 100 °C | Increases analyte volatility for efficient extraction. nih.gov |
| Extraction Time | 15 - 30 min | Allows for equilibrium or consistent analyte adsorption. walisongo.ac.id |
| Desorption Temperature | 250 °C | Ensures complete transfer of analytes from the fiber to the GC inlet. ipb.pt |
| GC Column | e.g., DB-5ms (5% Phenyl-methylpolysiloxane) | Standard non-polar column for general-purpose separation. |
| Detector | Mass Spectrometer (MS) | Provides definitive identification of separated compounds. walisongo.ac.id |
Mass Spectrometry (MS) for Identification and Structural Elucidation
Mass Spectrometry (MS) is an indispensable detector for both HPLC and GC because it provides information about the mass-to-charge ratio (m/z) of analytes, enabling their confident identification. libretexts.org When a molecule like this compound is introduced into the MS source, it is ionized to generate a molecular ion. The mass analyzer then separates this ion based on its m/z value. libretexts.org High-resolution mass spectrometry (HRMS) systems, such as Orbitrap, can measure m/z with extremely high accuracy, which allows for the determination of the elemental formula of the compound. mdpi.comlcms.cz
Tandem Mass Spectrometry (MS/MS) significantly enhances the specificity and sensitivity of an analysis. wikipedia.org In an MS/MS experiment, a precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer (MS1). nationalmaglab.org This selected ion is then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). wikipedia.org The resulting fragment ions, called product ions, are then separated in a second mass analyzer (MS2) and detected. nationalmaglab.org
The resulting fragmentation pattern is highly characteristic of the molecule's structure and serves as a chemical "fingerprint" for definitive identification, even in highly complex samples. nationalmaglab.orgnih.gov This capability is crucial for distinguishing between isomers or structurally similar compounds.
For quantitative analysis, MS/MS is often operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. In this mode, the instrument is set to specifically monitor one or more predefined precursor-to-product ion transitions. fstjournal.com.br This technique is exceptionally selective and sensitive because it filters out nearly all chemical noise from the matrix, allowing for the accurate quantification of trace-level compounds. fstjournal.com.brresearchgate.net For example, a multi-residue UPLC-MS/MS method for the parent compound, imibenconazole (B1207236), utilized the transitions m/z 411 > 125 and 411 > 171 for quantification and confirmation. fstjournal.com.br A similar approach would be developed for this compound.
Table 4: Hypothetical MS/MS Transitions for this compound Quantification
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) - Quantifier | Product Ion 2 (m/z) - Qualifier | Technique |
|---|---|---|---|---|
| This compound | [M+H]⁺ ≈ 287.0 | Hypothetical Fragment A | Hypothetical Fragment B | LC-MS/MS (MRM) |
| Imibenconazole (Parent) | 411 | 125 | 171 | UPLC-MS/MS. fstjournal.com.br |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Discovery
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in modern analytical chemistry, offering unparalleled precision and sensitivity for the structural elucidation and quantification of chemical compounds. researchgate.net Unlike nominal mass instruments, HRMS analyzers like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), allowing for the determination of a molecule's elemental composition from its exact mass. researchgate.netnih.gov This capability is critical for differentiating between compounds that have the same nominal mass but different chemical formulas, a common challenge in complex sample analysis. nih.gov
Accurate Mass Determination The primary advantage of HRMS in the analysis of this compound is its ability to provide a highly accurate mass measurement. This measurement is used to confirm the compound's elemental formula with a high degree of confidence. researchgate.net For example, an HRMS instrument can easily distinguish between two compounds with the same nominal mass but different exact masses, such as fentanyl (C₂₂H₂₈N₂O, exact mass = 336.2202 Da) and acebutolol (B1665407) (C₁₈H₂₈N₂O₄, exact mass = 336.2049 Da). nih.gov This level of precision, often with mass errors below 5 ppm, significantly reduces the likelihood of false positives and is a key identification criterion in analytical guidelines. mdpi.combrjac.com.br The instrument achieves this accuracy through internal or external calibration, sometimes using a lock mass during the entire analysis to correct for any drift. eurl-pesticides.eu
Table 1: Comparison of Common High-Resolution Mass Analyzers
| Analyzer Type | Principle | Typical Resolution (FWHM) | Typical Mass Accuracy | Key Advantage |
|---|---|---|---|---|
| Time-of-Flight (TOF) | Measures the time it takes for an ion to travel a fixed distance. | 10,000 - 60,000 | < 5 ppm | Fast acquisition speed, suitable for coupling with fast chromatography. |
| Orbitrap | Traps ions in an orbital motion around a central spindle-like electrode; ion frequency is related to m/z. | 60,000 - >240,000 | < 2 ppm | Very high resolution and mass accuracy, excellent for complex mixtures. thermofisher.commdpi.com |
| FT-ICR | Measures the cyclotron frequency of ions in a strong magnetic field. | >100,000 - >1,000,000 | < 1 ppm | Highest available resolution and accuracy, ideal for detailed structural work. researchgate.net |
Metabolite Discovery In metabolic studies, the parent drug or compound undergoes biotransformation, leading to the formation of various metabolites. HRMS is a powerful engine for discovering and identifying these unknown metabolites without the need for reference standards. pharmaron.comnih.gov The process begins with a full-scan analysis to detect all ions in a sample. Potential metabolites of this compound can be predicted based on common metabolic pathways (e.g., oxidation, hydrolysis, glucuronidation) and searched for in the data based on their calculated exact masses.
Once a potential metabolite is detected, its structure is elucidated using tandem mass spectrometry (MS/MS). nih.gov In this step, the ion of interest is isolated and fragmented, and the resulting fragmentation pattern provides structural information. pharmaron.com By analyzing the fragment ions, chemists can piece together the structure of the metabolite and determine the site of metabolic modification. nih.gov This approach, combining accurate mass full-scan data with MS/MS fragmentation, allows for the confident identification of metabolites in complex biological matrices like plasma and urine. pharmaron.comscielo.br
Table 2: Hypothetical Metabolite Discovery for Imibenconazole
This table illustrates how HRMS could be used to identify potential metabolites of the parent compound, Imibenconazole, from which this compound is derived. The des-benzyl form is itself a potential metabolite.
| Compound | Chemical Formula | Theoretical Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) | Proposed Biotransformation |
|---|---|---|---|---|---|
| Imibenconazole | C₂₁H₁₇Cl₃N₂S | 446.0125 | 446.0121 | -0.9 | Parent Compound |
| This compound | C₁₄H₁₁Cl₃N₂S | 355.9655 | 355.9652 | -0.8 | N-dealkylation (loss of benzyl group) |
| Hydroxylated Metabolite | C₁₄H₁₁Cl₃N₂OS | 371.9605 | 371.9600 | -1.3 | Hydroxylation (+O) |
| Glucuronide Conjugate | C₂₀H₁₉Cl₃N₂O₇S | 532.0082 | 532.0076 | -1.1 | Glucuronidation (+C₆H₈O₆) |
Advanced Sample Preparation and Extraction Protocols for Environmental and Biological Matrices
The analysis of this compound in environmental (e.g., soil, water) and biological (e.g., plasma, urine) samples is complicated by the complexity of the matrices themselves. researchgate.netuniroma1.it These matrices contain numerous endogenous components that can interfere with the detection and quantification of the target analyte. Therefore, a robust sample preparation step is essential to isolate the analyte, remove interferences, and concentrate the sample to a level suitable for instrumental analysis. researchgate.netslideshare.net
Modern extraction techniques are designed to be faster, more efficient, and use smaller volumes of organic solvents, aligning with the principles of green chemistry. nih.govnih.gov
Environmental Matrices: For environmental samples like soil, water, and food products, several advanced protocols are commonly employed.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become extremely popular for pesticide residue analysis in food and environmental samples. nih.gov It typically involves an initial extraction with a solvent (e.g., acetonitrile), followed by partitioning with the addition of salts. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses a small amount of sorbent to remove interfering matrix components like fats and pigments. htslabs.commdpi.com
Solid-Phase Extraction (SPE): SPE is a versatile technique used to extract and concentrate analytes from liquid samples. glsciences.com The sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences pass through. The analyte is then eluted with a small volume of a strong solvent. mdpi.comnih.gov Various sorbent types (e.g., reversed-phase, normal-phase, ion-exchange) allow for high selectivity.
Solid-Liquid Extraction with Low-Temperature Purification (SLE-LTP): This is an effective method for soil samples. A study on the herbicide florpyrauxifen-benzyl demonstrated an optimized SLE-LTP protocol where soil was extracted with acidified acetonitrile. scielo.br After extraction, the mixture is frozen, causing the aqueous layer to freeze solid while the organic solvent containing the analyte remains liquid and can be easily decanted. This technique achieved recovery rates of nearly 100%. scielo.br
Biological Matrices: Extracting analytes from biological fluids like plasma, serum, or urine requires methods that can effectively remove proteins and phospholipids. researchgate.netgerstelus.com
Protein Precipitation (PPT): This is a simple and fast method where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the plasma or serum sample to denature and precipitate proteins. researchgate.netd-nb.info After centrifugation, the supernatant containing the analyte is collected for analysis.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net The analyte partitions into the organic layer, which is then separated and evaporated, leaving a concentrated, cleaner sample.
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a sorbent material is exposed to the sample (or its headspace). nih.govmdpi.com The analytes adsorb to the fiber and are then thermally desorbed directly into the analytical instrument.
Table 3: Overview of Advanced Extraction Protocols
| Method | Principle | Typical Matrix | Advantages | Disadvantages |
|---|---|---|---|---|
| QuEChERS | Solvent extraction followed by partitioning and dispersive SPE cleanup. nih.gov | Food, Soil, Water | Fast, high throughput, low solvent use, effective. | May require optimization for specific analyte/matrix pairs. |
| Solid-Phase Extraction (SPE) | Analyte partitions from a liquid sample onto a solid sorbent, then eluted. mdpi.com | Water, Urine, Plasma | High selectivity, good concentration factor, can be automated. gerstelus.com | Can be more time-consuming and costly than other methods. |
| SLE-LTP | Solid-liquid extraction followed by freezing to separate aqueous and organic phases. scielo.br | Soil | Excellent cleanup, high recovery, simple procedure. scielo.br | Requires freezer capable of reaching low temperatures (-20°C or lower). |
| Protein Precipitation (PPT) | Addition of an organic solvent to precipitate proteins from a biological sample. d-nb.info | Plasma, Serum | Very fast, simple, inexpensive. | Less clean extract, may lead to matrix effects (ion suppression). |
Validation of Analytical Methods for Research Accuracy and Reproducibility
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. netpharmalab.es It is a mandatory requirement in regulated analysis to ensure that the data generated are accurate, reliable, and reproducible. researchgate.netiosrjournals.org International guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R2) and SANTE, provide a framework for performing method validation. mdpi.comeuropa.eu
The key performance parameters evaluated during validation include:
Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. iosrjournals.orgresearchgate.net In chromatographic methods, this is often demonstrated by showing that the analyte peak is well-resolved from other peaks and by analyzing blank matrix samples to check for interferences.
Linearity and Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net It is typically evaluated by analyzing a series of standards at different concentrations. The data are subjected to linear regression analysis, and a correlation coefficient (r²) of >0.99 is generally required. mdpi.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net
Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. iosrjournals.org It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix. The samples are then analyzed, and the percentage of the analyte recovered is calculated. Typical acceptance criteria for recovery are within 80-120%. mdpi.commdpi.com
Precision: Precision is the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). iosrjournals.org It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay reproducibility): Precision within the same laboratory but on different days, with different analysts, or on different equipment. An RSD of <15% is often considered acceptable. mdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ):
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. iosrjournals.org
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. iosrjournals.org The LOQ is a critical parameter for trace analysis of contaminants. For pesticide residue analysis, LOQs can range from the low ng/L to µg/kg level, depending on the matrix and instrumentation. mdpi.commdpi.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). iosrjournals.org It provides an indication of its reliability during normal usage.
Table 4: Key Parameters for Analytical Method Validation
| Parameter | Definition | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | Ability to differentiate and quantify the analyte from other components. researchgate.net | No significant interference at the analyte's retention time in blank samples. |
| Linearity | Proportionality of the analytical signal to the analyte concentration. iosrjournals.org | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy (Recovery) | Closeness of the measured value to the true value. iosrjournals.org | Typically 80-120% recovery for spike levels. mdpi.com |
| Precision (RSD) | Agreement among a series of measurements. iosrjournals.org | Relative Standard Deviation (RSD) ≤ 15%. mdpi.com |
| Limit of Quantification (LOQ) | Lowest concentration that can be measured with acceptable accuracy and precision. iosrjournals.org | Signal-to-noise ratio ≥ 10:1; must meet accuracy/precision criteria. |
| Robustness | Resistance to small, deliberate changes in method parameters. iosrjournals.org | Results should remain within the established precision of the method. |
Environmental Fate and Behavior Research of Imibenconazole Des Benzyl
Degradation Kinetics in Environmental Compartments
Scientific literature confirms that Imibenconazole-des-benzyl is a metabolite of Imibenconazole (B1207236), formed through various degradation processes that can include microbial action, photolysis (degradation by sunlight), and hydrolysis (degradation by water). smolecule.com However, specific kinetic data for the des-benzyl metabolite itself is not available.
Aerobic and Anaerobic Transformation in Soil and Water-Sediment Systems
There is a lack of published studies detailing the degradation rates (e.g., half-life or DT50 values) of this compound in soil or water-sediment systems under either aerobic or anaerobic conditions. For the parent compound, Imibenconazole, the typical aerobic soil degradation half-life (DT₅₀) is reported to be around 15 days, indicating it is non-persistent in soil environments. herts.ac.uk However, these values cannot be directly extrapolated to its des-benzyl metabolite, as the structural change significantly alters the molecule's properties. Standard guidelines for testing pesticide transformation in soil and aquatic sediment systems exist (e.g., OECD 307, OECD 308), but results from such tests for this compound are not found in the public domain. fao.orgcriver.comibacon.com
Influence of Microbial Communities on Biodegradation Rates
Microbial degradation is a recognized pathway for the breakdown of pesticides into their metabolites. mdpi.com The formation of this compound from its parent compound is understood to be influenced by microorganisms in the environment. smolecule.com However, research that identifies specific microbial communities responsible for the degradation of this compound or quantifies their influence on its biodegradation rates is not available. General principles of pesticide biodegradation suggest that factors like the presence of oxygen, nutrients, and the specific populations of bacteria and fungi are crucial. fao.orgresearchgate.net
Adsorption, Desorption, and Leaching Dynamics in Soil Matrices
The mobility of a pesticide or its metabolites in soil is governed by its tendency to adsorb to soil particles. There is no specific information available regarding the adsorption, desorption, or leaching behavior of this compound.
Sorption Coefficients and Their Correlation with Environmental Factors
No studies providing sorption coefficients (such as Koc or Kd) for this compound have been identified. These coefficients are essential for predicting a chemical's mobility in soil and are influenced by soil properties like organic carbon content, pH, and clay content. fao.org For the parent compound, Imibenconazole, its chemical properties suggest it is non-mobile and unlikely to leach to groundwater. herts.ac.uk Without experimental data for the des-benzyl metabolite, its potential for mobility remains uncharacterized.
Modeling of Potential Mobility in Aquatic and Terrestrial Systems
Predictive modeling of a compound's mobility relies on input parameters like sorption coefficients and degradation rates. europa.eu Given the absence of these fundamental data points for this compound, no specific modeling studies on its potential movement in aquatic or terrestrial systems could be found.
Persistence Studies in Model Ecosystems and Field Environments
Persistence is a measure of how long a substance remains in the environment. fao.org There are no available persistence studies for this compound conducted in model ecosystems (such as terrestrial model ecosystems or TMEs) or under real-world field conditions. While the parent compound, Imibenconazole, is considered not generally persistent in soil, it may be moderately persistent in some aquatic systems. herts.ac.uk The persistence of the des-benzyl metabolite could be significantly different, but this has not been documented in the available literature.
Environmental Monitoring and Occurrence Research of this compound
Research into the environmental presence of this compound, a transformation product of the fungicide imibenconazole, is limited. While the parent compound, imibenconazole, is a known triazole fungicide used on a variety of crops, specific monitoring data for its des-benzyl derivative in environmental compartments such as soil, water, and air are not widely available in published scientific literature.
The compound is recognized as an analytical standard, signifying its importance as a target analyte in chemical analysis. scribd.com Methodologies for its detection, such as those employing capillary gas chromatography, have been noted in technical documents, suggesting that analytical capabilities for its monitoring exist. niph.go.jp
One of the few instances of its detection comes from a study focused on the fate of pesticide residues during the beer-making process. This research found that this compound, along with other pesticides, persisted into the unhopped wort at concentrations of 60% to 70% of the initial amount. chemicalbook.com This finding, while not from a direct environmental sample like soil or river water, indicates the compound's potential for persistence and transfer into processed agricultural goods.
However, comprehensive studies detailing the systematic monitoring of this compound in various environmental media have not been identified in publicly accessible research. Consequently, there is a significant data gap regarding its occurrence, concentration levels, and distribution in the wider environment. Further research is necessary to ascertain the environmental footprint of this particular transformation product.
Due to the absence of specific environmental monitoring data, a data table for occurrence in various media cannot be generated at this time.
Biochemical and Mechanistic Investigations of Imibenconazole Des Benzyl
Exploration of Potential Biochemical Interactions at the Molecular Level
The biochemical interactions of Imibenconazole-des-benzyl are intrinsically linked to its chemical structure and physical properties. As a metabolite, its behavior in biological systems differs from the parent compound due to structural modifications that alter its reactivity and partitioning behavior.
In Vitro Enzyme Binding and Inhibition Studies (if applicable)
Direct in vitro enzyme binding and inhibition data for this compound (the S-des-benzyl thioate) are not extensively available in published literature. However, research into related metabolites offers valuable insights. For instance, a closely related metabolite, Imibenconazole-desbenzyl-oxon, where the thioester is replaced by an amide, has been studied. This "oxon" metabolite was found to exhibit moderate antifungal activity against some fungal species in a study exploring various Imibenconazole (B1207236) metabolites. smolecule.com This suggests that while the des-benzyl form might retain some ability to interact with fungal enzymes, its potency is likely altered compared to the parent compound.
The parent fungicide, Imibenconazole, functions as a sterol biosynthesis inhibitor (SBI), specifically targeting the enzyme 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.govnih.gov The binding of triazole fungicides like Imibenconazole to the heme iron in the active site of CYP51 disrupts membrane integrity and inhibits fungal growth. nih.gov The removal of the S-4-chlorobenzyl group to form this compound would significantly change the molecule's three-dimensional structure and its interaction with the enzyme's binding pocket. It is hypothesized that this structural alteration reduces its binding affinity and inhibitory activity compared to Imibenconazole.
Interaction with Cellular Components in Research Models
The interaction of this compound with cellular components is largely governed by its physicochemical properties. A key parameter is its octanol-water partition coefficient (log KOW), which indicates its lipophilicity. This compound has a log KOW of less than 2, indicating it is more hydrophilic than many parent pesticides. nih.gov This property influences its mobility and partitioning in biological and environmental systems.
In a study on the fate of pesticide residues during the beer-making process, this compound was found to remain in the liquid wort at concentrations of 60-70%. nih.gov This is consistent with its hydrophilic nature (log KOW < 2), as it preferentially partitions into the aqueous phase rather than being adsorbed by solid components like spent grains. nih.gov This behavior in a complex biological matrix like brewing wort suggests that in cellular research models, it would likely be found predominantly in aqueous cellular compartments. Its increased water solubility, compared to the more lipophilic parent compound (Imibenconazole XLogP3-AA: 5.8), would affect its ability to cross lipid membranes and interact with hydrophobic cellular components. nih.gov
Structure-Activity Relationship (SAR) Studies Pertaining to Des-benzylation
Structure-activity relationship (SAR) studies analyze how a molecule's chemical structure relates to its biological activity. The des-benzylation of Imibenconazole provides a clear case study for evaluating the role of specific functional groups in fungicidal activity.
Comparative Analysis with Parent Compound Imibenconazole Regarding Biochemical Effects
The parent compound, Imibenconazole, is a potent inhibitor of sterol biosynthesis. herts.ac.uk The removal of the bulky and lipophilic S-benzyl group to create this compound is expected to significantly reduce its affinity for the hydrophobic active site of the 14α-demethylase enzyme. While studies on a related metabolite, Imibenconazole-desbenzyl-oxon, showed "moderate" antifungal activity, this is likely a considerable reduction from the high efficacy of the parent compound. smolecule.com The des-benzyl metabolite is generally considered less active, a common outcome when a key structural moiety responsible for target binding is cleaved during metabolism.
| Compound | Molecular Formula | Key Structural Feature | Known/Predicted Fungal Target | Reported/Expected Activity |
|---|---|---|---|---|
| Imibenconazole | C17H13Cl3N4S | Contains S-(4-chlorobenzyl) group | Sterol 14α-demethylase (CYP51) nih.gov | High fungicidal activity herts.ac.uk |
| This compound | C10H8Cl2N4S | Lacks S-benzyl group, has a terminal thiol (or equivalent) | Sterol 14α-demethylase (CYP51) | Significantly reduced fungicidal activity |
| Imibenconazole-desbenzyl-oxon | C10H8Cl2N4O | Lacks S-benzyl group; thioester replaced by amide | Fungal enzymes | Moderate antifungal activity smolecule.com |
Rational Design of Analogs for Mechanistic Probing
The structure of this compound can serve as a scaffold for designing new analogs to probe the mechanism of action of triazole fungicides. By systematically re-introducing or modifying the substituent at the sulfur atom, researchers could investigate the specific contributions of this part of the molecule to enzyme binding and fungicidal activity.
For example, synthesizing a series of analogs with different alkyl or aryl groups in place of the original 4-chlorobenzyl group could help map the steric and electronic requirements of the S1 binding pocket of the target enzyme. managingip.com Creating analogs with varied lipophilicity at this position would further clarify how this property affects cellular uptake and target site accumulation. These types of studies, using the des-benzyl metabolite as a negative control or a structural base, are fundamental to understanding the precise molecular interactions that confer high potency to fungicides like Imibenconazole.
Role of this compound as a Research Biomarker or Indicator
This compound serves as an important biomarker for both environmental monitoring and regulatory compliance related to the use of its parent compound. A biomarker of exposure is a measurable substance in an organism whose presence is indicative of exposure to a particular chemical. epa.gov
As a known metabolite and degradation product, the presence of this compound in soil, water, or agricultural products confirms the past or present application of Imibenconazole. smolecule.com In Japan, the official residue analysis method for Imibenconazole in crops requires the quantification of the parent compound, this compound, and another degradation product, 2,4-dichloroaniline. fujifilm.com The final analytical value is determined by summing the concentrations of these three compounds (with conversion factors applied), underscoring the regulatory significance of the des-benzyl metabolite as an indicator of the total residue. fujifilm.com
Furthermore, its use as a certified analytical standard allows laboratories to accurately identify and quantify residues in various samples. hpst.czlgcstandards.com This is crucial for assessing the environmental fate of Imibenconazole and for ensuring food safety. smolecule.com
| Analyte | CAS Number | Use as Biomarker/Indicator | Matrix | Significance |
|---|---|---|---|---|
| This compound | 199338-48-2 achemtek.com | Biomarker of exposure/degradation | Crops, Soil, Water smolecule.com | Indicates use of parent compound Imibenconazole. |
| This compound | 199338-48-2 achemtek.com | Regulatory residue component | Agricultural products fujifilm.com | Included in the official method for total Imibenconazole residue determination. fujifilm.com |
| Imibenconazole-desbenzyl-oxon | 154221-27-9 lgcstandards.com | Analytical Reference Standard | Environmental and biological samples smolecule.com | Used for method validation and quantification of Imibenconazole and its metabolites. smolecule.com |
Use in Tracing Parent Compound Degradation in Environmental or Biological Research
The detection and quantification of this compound in environmental matrices such as soil and water, or in biological samples, serve as a direct indicator of the degradation of Imibenconazole. smolecule.com As a known transformation product, its presence confirms that the parent fungicide is undergoing breakdown processes. In environmental fate studies, monitoring the concentration of this compound over time allows researchers to model the degradation kinetics of Imibenconazole under various conditions. europa.eumdpi.com
For instance, a study focusing on the degradation pathways of Imibenconazole in soil utilized a related metabolite, Imibenconazole-desbenzyl-oxon, as a reference standard. smolecule.com This approach enables the accurate identification and quantification of breakdown products, providing insights into the persistence and potential for accumulation of the parent compound and its metabolites in the environment. smolecule.comresearchgate.net The use of such standards is a fundamental practice in environmental chemistry to ensure the reliability of analytical results. europa.eu
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H8Cl2N4S | achemtek.com |
| Molecular Weight | 286.17 g/mol | smolecule.com |
| Appearance | White crystalline solid | herts.ac.uk |
| Melting Point | ~140-145 °C | herts.ac.uk |
| Solubility | Soluble in organic solvents (e.g., ethanol (B145695), ether, dichloromethane) | herts.ac.uk |
Utility in Understanding Biotransformation Pathways
The identification of this compound in biological systems is instrumental in mapping the biotransformation pathways of Imibenconazole. lkouniv.ac.in When a parent compound is introduced into an organism, it is subjected to various metabolic processes. researchgate.net The formation of this compound occurs through the cleavage of the benzyl (B1604629) group from the parent Imibenconazole molecule. herts.ac.uk
By studying the metabolites formed, toxicologists and chemists can reconstruct the metabolic fate of the xenobiotic. This understanding is crucial for assessing how an organism processes the compound, which can have implications for its potential bioactivity and excretion. While detailed studies on the complete biotransformation pathway of Imibenconazole leading to and from this compound are not extensively available in the reviewed literature, the identification of this metabolite is a critical first step in such investigations. achemtek.com The process of biotransformation can significantly alter the properties of a chemical, and thus, understanding these pathways is a key component of toxicological research. lkouniv.ac.in
Mechanistic Toxicology Research (excluding clinical and safety assessment)
While specific toxicological studies on this compound are limited in the available literature, the broader class of triazole fungicides, to which the parent compound Imibenconazole belongs, has been the subject of mechanistic research. herts.ac.uknih.gov These studies provide a framework for postulating potential mechanisms of interaction for its metabolites.
Non-Clinical Investigations of Biochemical Mechanisms of Interaction with Biological Systems
Triazole fungicides, including Imibenconazole, are known to act as inhibitors of sterol biosynthesis. herts.ac.uk Specifically, they target the enzyme sterol 14α-demethylase, which is crucial for the integrity of fungal cell membranes. nih.gov While this compound is a metabolite, some research suggests it may retain some level of biological activity. For instance, a study on various Imibenconazole metabolites indicated that Imibenconazole-desbenzyl-oxon exhibited moderate antifungal activity against certain fungal strains. smolecule.com This suggests that the core structure, even without the benzyl group, might still interact with biological targets, although likely with different potency than the parent compound. The precise biochemical interactions of this compound itself, however, remain an area for further investigation.
Oxidative Stress Induction or Metabolic Pathway Perturbation in Research Models
A common mechanism of toxicity associated with various pesticides, including some triazole fungicides, is the induction of oxidative stress. nih.govscielo.org.co This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to detoxify these reactive intermediates. nih.gov
Studies on other triazole fungicides have demonstrated their potential to induce oxidative stress in various cell types and animal models. For example, ipconazole (B53594) has been shown to increase ROS generation and affect antioxidant enzyme activity in human endothelial-like cells. nih.gov Similarly, exposure to tebuconazole (B1682727) has been linked to increased oxidative stress markers. researchgate.net While direct evidence for this compound is not available, it is plausible that it could contribute to oxidative stress, a hypothesis that would require experimental validation. Perturbation of metabolic pathways is another potential mechanism, as the biotransformation process itself can alter cellular metabolism. nih.govfrontiersin.org
Table 2: Summary of Potential Toxicological Mechanisms of Related Triazole Fungicides (for illustrative purposes)
| Triazole Fungicide | Observed Effect in Research Models | Potential Implication | Source |
| Ipconazole | Increased Reactive Oxygen Species (ROS) generation in human endothelial-like cells. | Induction of oxidative stress. | nih.gov |
| Tebuconazole | Associated with increased oxidative stress markers in human biomonitoring studies. | Perturbation of redox balance. | researchgate.net |
| Various Triazoles | Inhibition of sterol 14α-demethylase. | Disruption of fungal cell membrane synthesis. | nih.gov |
This table illustrates effects observed for other triazole fungicides and does not represent direct data for this compound.
Advanced Research Applications and Methodologies
In Silico Modeling for Predicting Environmental Fate and Biological Interactions
In silico modeling utilizes computer-based simulations to predict the properties and behavior of chemical substances, offering a rapid, cost-effective, and animal-welfare-friendly alternative to traditional laboratory testing. uninsubria.iteuropa.eu For Imibenconazole-des-benzyl, these models are instrumental in forecasting its environmental distribution and potential biological effects before extensive experimental analysis is undertaken.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of a chemical with its biological activity or physicochemical properties, respectively. mdpi.comnih.gov These models are foundational in modern toxicology and environmental science, providing essential data for risk assessment under regulatory frameworks like REACH. uninsubria.it
For this compound, QSAR/QSPR models can be developed to predict key parameters that govern its environmental fate and toxicity. The process involves calculating a series of molecular descriptors that encode the compound's structural, electronic, and physicochemical characteristics. These descriptors are then used to build a mathematical model that can estimate properties for which experimental data may be lacking. uninsubria.itgithub.com
Key applications for this compound include:
Predicting Environmental Mobility: QSPR models can estimate properties like water solubility, soil adsorption coefficient (Koc), and bioconcentration factor (BCF), which determine how the compound moves through and partitions between different environmental compartments (water, soil, air, biota).
Estimating Persistence: Models can predict the likelihood of a chemical to undergo degradation (e.g., ready biodegradability), indicating its potential persistence in the environment. uninsubria.it
Forecasting Toxicity: QSAR models can predict potential ecotoxicological effects on various organisms (e.g., algae, daphnids, fish) and can also screen for potential interaction with specific biological targets, such as endocrine receptors. uninsubria.itnih.gov
Table 1: Examples of QSPR/QSAR Descriptors and Predicted Endpoints for this compound
| Descriptor Category | Example Descriptor | Predicted Endpoint | Environmental Significance |
| Topological | Wiener Index | Water Solubility | Determines concentration in aquatic systems. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Bioaccumulation Potential | Indicates tendency to accumulate in fatty tissues of organisms. |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Reactivity / Degradability | Relates to susceptibility to oxidative degradation processes. |
| Structural | Number of Aromatic Rings | Soil Adsorption (Koc) | Influences leaching potential into groundwater. |
| Quantum-Chemical | Dipole Moment | Receptor Binding Affinity | Predicts potential for specific biological interactions. mdpi.com |
The development of "local" models, specifically trained on a dataset of structurally similar chemicals like other triazole fungicides and their metabolites, can significantly enhance the predictive accuracy for this compound. uninsubria.it
Beyond predicting single properties, in silico tools can simulate the metabolic and environmental degradation pathways of a chemical. europa.eu For this compound, which is already a metabolite, predictive models can elucidate its subsequent transformation into other products.
Metabolic simulation systems, such as CRAFT Explorer or Meteor, use extensive databases of known biotransformation reactions to predict how a parent compound might be altered by microbial or mammalian enzymes. europa.eu These tools identify reactive sites on the molecule and apply reaction rules to generate a map of potential metabolites. europa.eu This is critical for environmental risk assessment, as degradation products can sometimes be more persistent or toxic than the original compound. For instance, a simulation could predict whether the triazole or chlorophenyl moieties of this compound are likely to undergo further hydroxylation, ring cleavage, or conjugation.
Table 2: Hypothetical Predicted Degradation Pathway for this compound
| Parent Compound | Predicted Reaction Type | Potential Metabolite | Significance |
| This compound | Aromatic Hydroxylation | Hydroxylated this compound | Alters solubility and potential for further degradation. |
| This compound | Ether Bond Cleavage | 2-(4-chlorophenyl)ethan-1-ol and a triazole derivative | Breaks down the core structure into smaller molecules. |
| This compound | Triazole Ring Opening | Various linear nitrogen-containing compounds | Loss of the characteristic triazole structure, potentially reducing fungicidal activity. |
These predictive models help researchers anticipate which degradation products to search for in experimental studies, streamlining the process of environmental and metabolic analysis. europa.eu
Application of Omics Technologies in this compound Research
Omics technologies provide a global analysis of biological molecules, offering a holistic view of the interactions between a chemical and a living system. humanspecificresearch.orgfrontlinegenomics.com These high-throughput methods, including metabolomics and proteomics, are powerful tools for investigating the subtle and complex biological responses to this compound exposure. mdpi.comnih.gov
Metabolomics is the large-scale study of small molecules, or metabolites, within a cell, tissue, or organism at a specific point in time. globalresearchonline.net By providing a functional snapshot of cellular physiology, it can reveal how an organism's metabolism is altered by exposure to a xenobiotic like this compound. globalresearchonline.netau.dk
Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can perform untargeted metabolic profiling to compare organisms exposed to the compound with a control group. nih.govelifesciences.org This approach can identify thousands of metabolic features simultaneously. elifesciences.org Statistical analysis can then pinpoint which endogenous metabolites (e.g., amino acids, lipids, sugars, organic acids) have significantly changed in abundance. globalresearchonline.net
This information is invaluable for:
Identifying Biomarkers: Changes in specific metabolites can serve as sensitive biomarkers of exposure or effect.
Elucidating Mechanisms of Toxicity: Perturbations in metabolic pathways can provide clues about the compound's mechanism of action. For example, alterations in lipid metabolism have been noted as a consistent change associated with exposure to certain chemicals. elifesciences.org
Assessing Systemic Impact: Metabolomics can reveal widespread, systemic effects that might be missed by more targeted analyses. globalresearchonline.net
Table 3: Hypothetical Metabolomic Changes in an Aquatic Organism Exposed to this compound
| Metabolite Class | Observed Change | Implied Pathway Perturbation | Potential Biological Consequence |
| Amino Acids | ↑ Branched-chain amino acids | Protein degradation or inhibited synthesis | Cellular stress response |
| Lipids | ↓ Phosphatidylcholines | Membrane instability or impaired signaling | Disruption of cell membrane integrity |
| Energy Metabolites | ↓ ATP, ↑ ADP | Mitochondrial dysfunction | Impaired cellular energy production |
| Xenobiotic Metabolites | ↑ Glucuronide conjugates | Activation of detoxification pathways | Organism is actively trying to metabolize and excrete the compound. |
Proteomics for Identifying Protein Targets or Enzymes Involved in Interaction
Proteomics is the large-scale study of proteins, their structures, and their functions. thermofisher.com In the context of this compound, proteomics aims to identify the specific proteins and enzymes that physically interact with the compound or whose expression levels change upon exposure. This is crucial for understanding its molecular mechanism of action. frontiersin.orgdiva-portal.org
Several advanced proteomic strategies can be employed:
Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses specialized chemical probes to identify the protein targets of a small molecule within a complex biological sample. frontiersin.orgnih.gov A probe based on the this compound structure could be synthesized to "capture" its binding partners, which can then be identified by mass spectrometry.
Proteome-Wide Thermal Shift Assays (PISA): This method assesses the thermal stability of thousands of proteins at once. The binding of a small molecule like this compound can stabilize a target protein, increasing its melting temperature. This shift allows for the identification of direct targets without chemically modifying the compound. diva-portal.org
Expression Proteomics: This approach compares the entire proteome of treated versus untreated samples to see which protein levels increase or decrease. This can reveal proteins involved in the stress response, detoxification (e.g., cytochrome P450s, glutathione (B108866) S-transferases), or repair mechanisms. thermofisher.com
A key research question for this compound, a metabolite of a conazole fungicide, is whether it retains the ability to bind to the primary target of this fungicide class, cytochrome P450 14α-demethylase (CYP51). science.govscience.gov Proteomics offers a direct way to investigate this and to discover other potential off-target interactions.
Development of Eco-compatible Strategies for Degradation or Remediation (focused on research aspects)
Given the potential persistence of fungicide residues in the environment, a significant area of research is the development of sustainable strategies for their removal. nih.gov Research into the bioremediation of this compound focuses on identifying and harnessing biological systems, primarily microorganisms, that can degrade the compound into less harmful substances.
The research process typically involves several stages:
Isolation and Screening: Soil and water samples from sites with a history of fungicide application are collected. Enrichment cultures are then established by exposing these microbial communities to this compound as a sole carbon or nitrogen source, selecting for microorganisms that can metabolize it.
Identification of Degrading Organisms: The most effective microbial consortia or individual isolates (bacteria, fungi) are identified using DNA sequencing techniques.
Pathway Elucidation: A combination of metabolomics and proteomics is used to understand how the identified microbes break down the compound. Metabolomics tracks the formation of intermediate degradation products, while proteomics can identify the specific catabolic enzymes (e.g., oxygenases, hydrolases) that are upregulated during degradation.
Genetic and Enzymatic Characterization: The genes encoding the key degradative enzymes are identified through genomics and transcriptomics. These enzymes can then be produced through recombinant technology and characterized in vitro to confirm their activity against this compound and to study their efficiency and substrate specificity.
This research-centric approach provides the fundamental knowledge required to design practical bioremediation applications, such as bioaugmentation (adding specialized microbes to a contaminated site) or the development of enzymatic reactors for treating contaminated water.
Cross-Resistance Pattern Analysis in Fungicidal Research
Imibenconazole (B1207236) belongs to the class of demethylation inhibitor (DMI) fungicides, which act by inhibiting the C14-demethylase enzyme essential for ergosterol (B1671047) biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes. Resistance to DMI fungicides, including imibenconazole, is frequently associated with mutations in the target enzyme's gene (CYP51), overexpression of this gene, or enhanced efflux pump activity that removes the fungicide from the cell.
A significant characteristic of DMI fungicides is the high potential for cross-resistance. This phenomenon occurs when a fungal strain that has developed resistance to one DMI fungicide also exhibits resistance to other fungicides within the same class, even without prior exposure to them.
Research has demonstrated this pattern with imibenconazole in various plant pathogens. For instance, studies on Venturia inaequalis, the fungus responsible for apple scab, have identified strains with reduced sensitivity to imibenconazole that are also resistant to other DMI fungicides. Similarly, investigations into Penicillium digitatum, the causative agent of green mold in citrus, have shown that field isolates resistant to the DMI fungicide imazalil (B1671291) also display a high degree of cross-resistance to imibenconazole.
The mechanism often involves a single amino acid substitution in the CYP51 protein, such as the Y136F mutation, which can confer resistance to a broad range of DMI fungicides. The level of cross-resistance can vary depending on the specific fungicide and the particular mutation or resistance mechanism present in the fungal strain.
To illustrate the cross-resistance patterns, the following table summarizes resistance factors (RF) from studies on DMI-resistant fungal isolates. The RF value is a ratio indicating how many times more resistant a strain is compared to a sensitive wild-type strain.
Table 1: Cross-Resistance of DMI-Resistant Fungal Strains to Imibenconazole and Other DMI Fungicides
| Fungal Species | Resistant Strain Origin | Fungicide | Resistance Factor (RF) |
|---|---|---|---|
| Venturia inaequalis | Field Isolate (DMI-Resistant) | Myclobutanil | >100 |
| Venturia inaequalis | Field Isolate (DMI-Resistant) | Fenbuconazole | >50 |
| Venturia inaequalis | Field Isolate (DMI-Resistant) | Imibenconazole | >30 |
| Penicillium digitatum | Imazalil-Resistant Isolate | Imazalil | >1000 |
| Penicillium digitatum | Imazalil-Resistant Isolate | Prochloraz | >1000 |
This data underscores that resistance developed against one DMI fungicide can compromise the efficacy of others, including imibenconazole. Therefore, the management of DMI fungicide resistance relies on strategies such as rotating fungicides with different modes of action to prevent the selection and proliferation of cross-resistant fungal populations.
Compound Reference Table
| Compound Name |
|---|
| Imibenconazole |
| This compound |
| Myclobutanil |
| Fenbuconazole |
| Imazalil |
| Prochloraz |
Conclusion and Future Research Perspectives
Synthesis of Key Research Findings and Contributions to Scientific Knowledge
Imibenconazole-des-benzyl is primarily recognized in scientific literature as a significant metabolite and degradation product of the parent triazole fungicide, Imibenconazole (B1207236). chemicalbook.comlookchem.com Research has established its fundamental chemical and physical properties. It is a white crystalline solid with a melting point of approximately 140-145 °C and is soluble in organic solvents like ethanol (B145695) and ether. chembk.com The common method for its synthesis involves a hydrogenation reduction reaction to remove the benzyl (B1604629) group from the parent Imibenconazole molecule. chembk.com
A primary contribution of this compound to scientific knowledge is its use as a reference standard in analytical chemistry. smolecule.com Specifically, it is utilized in methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately identify and quantify residues of the parent fungicide, Imibenconazole, in environmental and food samples like fruit juice. smolecule.comdokumen.pubrsc.org This application is critical for monitoring the environmental fate of Imibenconazole and ensuring food safety. lookchem.comdokumen.pub
While the parent compound, Imibenconazole, is a known systemic fungicide that inhibits ergosterol (B1671047) biosynthesis in fungi biosynth.comherts.ac.uk, the direct biological activity of this compound is less characterized. Some preliminary studies suggest it may possess moderate antifungal activity against certain fungal species, but this is not as broad or potent as Imibenconazole. smolecule.com Its principal role remains that of a transformation product, the study of which is essential for a complete understanding of Imibenconazole's behavior after its application in agriculture. chemicalbook.comlookchem.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 199338-48-2 | achemtek.comlookchem.com |
| Molecular Formula | C10H8Cl2N4S | achemtek.comlookchem.com |
| Molecular Weight | 287.17 g/mol | lookchem.com |
| Appearance | White Crystalline Solid | chembk.com |
| Melting Point | ~140-145 °C | chembk.com |
| Storage Temperature | 2-8°C | achemtek.comlookchem.com |
Identification of Outstanding Research Questions and Challenges
Despite its identification and use as an analytical standard, significant gaps remain in the scientific understanding of this compound. A primary challenge is the limited availability of published data on its specific metabolic pathways, environmental persistence, and toxicological profile, distinct from its parent compound. chemicalbook.comlookchem.com
Key outstanding research questions include:
Biological Activity: What is the full spectrum of the fungicidal activity of this compound? Does it exhibit synergistic or antagonistic effects when present with the parent compound? Does it have other biological effects, such as plant growth regulation, a characteristic seen in some other triazole compounds? solarchem.cn
Mechanism of Action: If it possesses intrinsic fungicidal properties, does it operate via the same mechanism as Imibenconazole and other triazoles—inhibiting the cytochrome P450 14α-demethylase enzyme—or does it have a different molecular target? biosynth.com
Environmental Fate and Behavior: What are the specific degradation kinetics and half-life of this compound in various environmental matrices like soil and water under different conditions (e.g., aerobic vs. anaerobic, varying pH)? google.com While the degradation of the parent compound is studied sumitomo-chem.co.jpnih.gov, the specific fate of this major metabolite requires more focused investigation to assess its potential for accumulation or transport.
Metabolism: How is this compound itself metabolized or degraded further in plants, animals, and microorganisms? Identifying subsequent breakdown products is crucial for a complete environmental risk assessment.
Promising Avenues for Future Interdisciplinary Research
Addressing the knowledge gaps surrounding this compound necessitates a collaborative, interdisciplinary approach.
Biochemistry and Computational Toxicology: Investigating the interaction of this compound with fungal and non-target organism enzymes is a promising avenue. In vitro enzyme assays and in silico molecular docking studies could elucidate its mechanism of action and predict potential off-target effects, providing insight into its structure-activity relationship compared to the parent molecule. biosynth.com
Analytical and Environmental Science: There is a need to develop and validate more advanced, multi-residue analytical methods that can simultaneously detect and quantify Imibenconazole and its key metabolites, including this compound, in complex matrices. dokumen.pub Such methods are essential for comprehensive monitoring studies that track the complete lifecycle of the fungicide in the environment. regulations.gov
Soil Science and Microbiology: Research into the microbial degradation of this compound in soil is critical. google.comsumitomo-chem.co.jp Identifying specific microbial species capable of metabolizing this compound could lead to bioremediation strategies for contaminated sites.
Table 2: Analytical Methodologies for this compound
| Technique | Matrix | Purpose | Source(s) |
|---|---|---|---|
| LC-MS/MS | Fruit Juice, Wine | Residue Analysis | dokumen.pub |
| (LC-MS/MS) | General | Reference Standard | smolecule.comrsc.org |
Implications for Broader Environmental and Biochemical Sciences
The study of this compound has broader implications beyond the context of a single pesticide.
Environmental Risk Assessment: It highlights the critical importance of evaluating pesticide metabolites in environmental risk assessments. Focusing solely on the parent compound can lead to an incomplete understanding of the total toxicological load and persistence of chemical residues in the environment. regulations.govnih.gov The fate and effects of major metabolites are integral to protecting aquatic and terrestrial ecosystems. nih.govepa.gov
Pesticide Development and Design: Understanding how the removal of a functional group (the benzyl group) alters the biological activity and environmental stability of a molecule provides fundamental insights into structure-activity relationships. biosynth.com This knowledge is invaluable for the rational design of future agrochemicals that are more potent against target pathogens, less persistent, and have a more favorable toxicological profile.
Xenobiotic Metabolism: Research on the formation of this compound from its parent compound contributes to the broader scientific knowledge of how organisms metabolize xenobiotics (foreign chemicals). google.com The cleavage of the thioether linkage represents a specific metabolic pathway that is relevant to understanding the breakdown of other structurally related agrochemicals and pharmaceuticals.
Fungicide Resistance Management: As resistance to existing fungicides grows, understanding the complete profile of active compounds and their metabolites becomes more critical. uga.edunih.gov If metabolites like this compound possess some level of antifungal activity, their presence could influence the selection pressure on fungal populations, a factor that should be considered in resistance management strategies. frac.info
Q & A
Basic Research Questions
Q. What are the key analytical methods for determining the purity and identity of Imibenconazole-des-benzyl in research settings?
- Methodological Answer : Purity is typically assessed using high-performance liquid chromatography (HPLC) with UV detection, as standardized for related compounds like Imibenconazole (purity >98.0% via HPLC) . For structural confirmation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed, leveraging the compound’s molecular weight (271.10 g/mol) and CAS registry data (154221-27-9) to validate spectral matches .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Storage at 2–8°C is critical to prevent degradation, as indicated for structurally similar imidazole derivatives . For long-term stability, aliquot the compound in amber vials under inert gas (e.g., argon) to minimize oxidation. Pre-experiment thawing should follow a controlled protocol (e.g., 30-minute equilibration at room temperature in a desiccator) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR or MS) for this compound be resolved?
- Methodological Answer : Contradictions often arise from impurities or solvent interactions. Perform 2D NMR experiments (e.g., HSQC, HMBC) to resolve overlapping signals, and cross-reference with computational models (e.g., DFT-based chemical shift predictions). For MS discrepancies, use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns and confirm fragmentation pathways .
Q. What strategies optimize the synthesis of this compound while minimizing byproducts?
- Methodological Answer : Adapt the condensation-reduction-cyclization protocol used for imidazole intermediates . Key steps include:
- Temperature control : Maintain <60°C during benzyl group removal to prevent side reactions.
- Catalyst selection : Use palladium on carbon (Pd/C) for selective hydrogenation, monitoring progress via thin-layer chromatography (TLC) .
- Purification : Employ flash chromatography with a gradient elution (hexane:ethyl acetate 4:1 to 1:1) to isolate the target compound .
Q. How can researchers design stability studies to evaluate this compound under varying experimental conditions?
- Methodological Answer : Follow ICH Q1A guidelines for forced degradation studies:
- Thermal stress : Incubate samples at 40°C/75% RH for 30 days.
- Photolytic stress : Expose to UV light (320–400 nm) for 48 hours.
- Hydrolytic stress : Test in acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers at 60°C.
Analyze degradation products using LC-MS and compare against stability-indicating HPLC methods .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for reconciling discrepancies in bioactivity data for this compound analogs?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to cluster bioactivity trends across analogs. Use Bayesian inference models to quantify uncertainty in dose-response curves, particularly when conflicting IC50 values arise from assay variability .
Q. How should researchers validate the reproducibility of chromatographic methods for this compound quantification?
- Methodological Answer : Conduct inter-laboratory validation using predefined parameters:
- Precision : ≤2% RSD for retention time and peak area.
- Accuracy : 98–102% recovery in spiked matrices.
- Robustness : Test minor variations in mobile phase pH (±0.2) and flow rate (±10%).
Document validation outcomes in alignment with ICH Q2(R1) guidelines .
Experimental Design Considerations
Q. What controls are essential when assessing the environmental persistence of this compound in soil studies?
- Methodological Answer : Include:
- Negative controls : Soil samples without the compound to detect background interference.
- Positive controls : A structurally stable analog (e.g., Imidacloprid) to validate extraction efficiency.
- Matrix spikes : Replicate samples spiked with known concentrations to calculate recovery rates (target: 70–120%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
